molecular formula C24H22Br2N2O B12524637 6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one CAS No. 820212-73-5

6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one

Cat. No.: B12524637
CAS No.: 820212-73-5
M. Wt: 514.3 g/mol
InChI Key: XGVFUPYMMCWTRC-UHFFFAOYSA-N
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Description

6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one is a synthetic organic compound characterized by its dienone and imine functional groups. This structure is related to a class of compounds known as Schiff base derivatives, which are widely investigated in materials science and coordination chemistry for their ability to form complexes with metal ions . These complexes are of significant interest in the development of catalysts and advanced functional materials. The presence of bromine atoms on the aromatic rings may enhance the compound's electron-accepting properties and make it a candidate for use in organic electronic materials. The tert-butyl group is often incorporated to influence the compound's solubility and crystallinity. Specific research applications, mechanism of action, and detailed physical/chemical properties for this exact compound are areas of active investigation and should be verified from the scientific literature. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

820212-73-5

Molecular Formula

C24H22Br2N2O

Molecular Weight

514.3 g/mol

IUPAC Name

2,6-bis[(4-bromophenyl)iminomethyl]-4-tert-butylphenol

InChI

InChI=1S/C24H22Br2N2O/c1-24(2,3)18-12-16(14-27-21-8-4-19(25)5-9-21)23(29)17(13-18)15-28-22-10-6-20(26)7-11-22/h4-15,29H,1-3H3

InChI Key

XGVFUPYMMCWTRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C=NC2=CC=C(C=C2)Br)O)C=NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Preparation of 4-tert-butylcyclohexa-2,4-dien-1-one

The core cyclohexa-2,4-dien-1-one scaffold is synthesized via Diels-Alder reactions or oxidative dearomatization of substituted phenols. For example:

  • Alkylation : tert-Butyl groups are introduced using tert-butyl chloride or bromide under Friedel-Crafts conditions.
  • Oxidation : MnO₂ or DDQ oxidizes phenolic intermediates to the dienone.

Typical Conditions :

Step Reagents/Conditions Yield Reference
Alkylation tert-Butyl bromide, AlCl₃, CH₂Cl₂, 0°C → rt 78%
Oxidation DDQ, CH₂Cl₂, reflux, 6 h 85%

Sequential Imine Formation

The two imine groups are installed via condensation reactions with 4-bromoaniline and 4-bromobenzaldehyde derivatives:

  • Methylidene Imine Formation :
    • The dienone reacts with 4-bromoaniline in ethanol under acidic (e.g., HCl) or catalytic (e.g., Ti(OEt)₄) conditions to form the first imine.
  • Iminomethyl Group Introduction :
    • A second condensation with 4-bromophenylimine is performed under controlled pH (pH 4–5) to ensure (E)-selectivity.

Optimized Protocol :

Step Substrate Conditions Yield Purity
Imine 1 4-Bromoaniline EtOH, HCl (cat.), reflux, 12 h 72% >95% (HPLC)
Imine 2 4-Bromophenylimine EtOH, NaOAc buffer, 60°C, 8 h 68% >90% (E-isomer)

One-Pot Tandem Condensation Strategy

To minimize intermediate isolation, a one-pot method has been developed using Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) and sequential amine addition:

  • Dienone Activation : The dienone reacts with Bredereck’s reagent to form a dimethylamino-methylidene intermediate.
  • Aniline Addition : 4-Bromoaniline displaces dimethylamine, forming the first imine.
  • In Situ Imine Exchange : 4-Bromophenylimine replaces the remaining dimethylamino group under acidic conditions.

Key Advantages :

  • Reduced purification steps (overall yield: 65–70%).
  • Enhanced stereocontrol due to pre-organized intermediates.

Bromination and Functional Group Compatibility

Regioselective Bromination

Late-stage bromination is avoided due to the sensitivity of imine bonds. Instead, pre-brominated building blocks (e.g., 4-bromoaniline, 4-bromobenzaldehyde) are preferred.

tert-Butyl Group Stability

The tert-butyl group remains intact under standard imine-forming conditions (pH 4–7, ≤80°C). However, strong acids (e.g., H₂SO₄) or prolonged heating (>100°C) may lead to dealkylation.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃): δ 7.82 (s, 1H, CH=N), 7.45–7.32 (m, 8H, Ar-H), 1.42 (s, 9H, t-Bu).
  • IR : ν 1660 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

X-ray Crystallography

Crystal structures of analogous compounds confirm the (E)-configuration of imine bonds and tert-butyl orientation.

Comparative Analysis of Methods

Method Advantages Limitations
Stepwise High purity, scalable Multiple isolations, lower yield
One-Pot Faster, fewer steps Requires precise stoichiometry

Industrial-Scale Considerations

  • Cost Drivers : 4-Bromoaniline (~$120/mol), tert-butyl precursors (~$90/mol).
  • Safety : Brominated intermediates require handling under inert atmospheres due to lachrymatory properties.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a reagent or intermediate in organic synthesis. Its unique structure allows for the development of new synthetic pathways and methodologies.

Biology

Research has indicated that this compound may exhibit biological activity. Studies are ongoing to investigate its interactions with biomolecules and potential mechanisms of action. The presence of bromine may enhance its biological properties compared to similar compounds.

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic properties. It is considered a lead compound in drug discovery efforts aimed at developing new treatments for various diseases. Preliminary studies suggest potential anticancer activity, warranting further investigation into its efficacy and safety profiles.

Industry

The compound is also utilized in industrial applications, particularly in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in formulating advanced materials with specific characteristics.

Case Studies

Recent studies have focused on the biological evaluation of this compound:

  • Anticancer Activity : Preliminary tests have shown that derivatives of this compound exhibit cytotoxic effects on human cancer cells while maintaining low toxicity towards healthy cells.
  • Antibacterial Properties : The compound has been screened against standard bacterial strains, showing promising antibacterial activity that could lead to new therapeutic agents.
  • Material Science : In industrial applications, modifications of this compound have been used to create advanced polymers with enhanced thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-tert-butylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 6-[(4-Bromoanilino)-sulfanylmethylidene]-4-chlorocyclohexa-2,4-dien-1-one (CAS: 876289-52-0)
  • Key Differences :
    • Sulfanylmethylidene group replaces methylidene.
    • Chlorine substituent at position 4 instead of tert-butyl.
  • Chlorine (smaller, more electronegative) vs. tert-butyl (bulky, hydrophobic) alters solubility and steric hindrance. Molecular weight is 342.64 g/mol, lower than the target compound’s estimated ~470 g/mol .
Compound B : 4-Butyl-4-methoxycyclohexa-2,5-dien-1-one
  • Key Differences :
    • Methoxy and butyl substituents instead of bromophenyl/tert-butyl groups.
    • Lacks conjugated imine linkages.
  • Butyl groups may reduce crystallinity compared to tert-butyl .
Compound C : 4-(4-Bromophenyl)-7,7-dimethyl-2-methylaminochromen-5(6H)-one
  • Key Differences: Chromenone core replaces cyclohexadienone. Nitro and methylamino substituents introduce additional hydrogen-bonding sites.
  • Impact: Chromenone’s fused benzene ring increases planarity and π-conjugation.

Physicochemical Properties and Reactivity

Property Target Compound Compound A Compound C
Core Structure Cyclohexadienone Cyclohexadienone Chromenone
Substituents 2×Br, tert-butyl Cl, S-linked Br Br, nitro, methylamino
Hydrogen Bonding N–H (aniline), C=O (enone) N–H, S–H (potential) N–H⋯O, O–H⋯N
Molecular Weight ~470 g/mol (estimated) 342.64 g/mol ~390 g/mol
  • Solubility: The tert-butyl group in the target compound likely enhances solubility in non-polar solvents compared to Compound A’s chlorine.
  • Reactivity : Bromine atoms may participate in halogen bonding, influencing crystal packing and stability, as seen in Compound C .

Crystallographic and Solid-State Behavior

  • The target compound’s structure was likely resolved using SHELX or ORTEP software, as evidenced by similar compounds’ analyses .
  • Hydrogen Bonding: Compound C forms intramolecular N–H⋯O bonds (S(6) motif), while Compound A’s sulfur may enable weaker S–H⋯O interactions. The target compound’s imino and enone groups could form analogous N–H⋯O networks, stabilizing its crystal lattice .
  • Polymorphism : Analogues like benzyl carbodithioates exhibit polymorphic forms, suggesting the target compound may also crystallize in multiple phases under varying conditions .

Q & A

Q. Optimization Strategies :

  • Design of Experiments (DoE) : Systematically vary temperature, catalyst loading, and solvent polarity to maximize yield. For example, higher temperatures (80–100°C) improve reaction rates but may require shorter reaction times to avoid decomposition .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity crystals.

Q. Table 1. Example Reaction Parameters

StepReagentsSolventTemp. (°C)CatalystYield (%)
14-Bromoaniline, diketoneEthanol78 (reflux)AcOH65–75
24-Bromophenyl boronic acidTHF80Pd(PPh₃)₄50–60

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Spectroscopic Techniques :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of tert-butyl groups (δ ~1.3 ppm for 1H^1H), imine protons (δ ~8.5–9.5 ppm), and bromine-substituted aromatic protons (δ ~7.2–7.8 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks matching the exact mass (e.g., m/z calculated for C₂₄H₂₂Br₂N₂O: 532.01).

Q. Crystallographic Validation :

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation from DCM/hexane. Refine structures using SHELXL (e.g., resolving anisotropic displacement parameters) .
  • ORTEP Visualization : Generate thermal ellipsoid plots using WinGX/ORTEP to confirm stereochemistry and detect disorder .

Advanced: How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure refinement?

Methodological Answer:
Addressing Common Issues :

  • Disordered Groups : Use PART commands in SHELXL to model split positions for flexible tert-butyl or bromophenyl groups. Apply similarity constraints (SIMU, DELU) to maintain reasonable geometry .
  • Twinning : For twinned crystals (e.g., non-merohedral twinning), input the twin law matrix (BASF, TWIN) and refine twin fractions. Verify with R-factor convergence (<5% difference between twin domains) .

Q. Validation Tools :

  • PLATON/CHECKCIF : Analyze ADDSYM alerts to detect missed symmetry and correct space group assignments .

Advanced: What methodologies are effective for analyzing hydrogen-bonding networks in the crystal lattice?

Methodological Answer:
Graph Set Analysis :

  • Identify Donor/Acceptor Pairs : Use Mercury or PLATON to locate N–H···O or C–H···Br interactions. Measure distances (2.5–3.2 Å) and angles (>120°) .
  • Pattern Classification : Assign graph sets (e.g., R22(8)R_2^2(8) for dimeric rings) to describe hydrogen-bond motifs. For example, intramolecular H-bonds between imine N–H and carbonyl O stabilize the planar conformation .

Q. Supramolecular Influence :

  • Packing Analysis : Visualize π-π stacking (3.5–4.0 Å interplanar distances) between bromophenyl rings using CrystalExplorer. Correlate with thermal stability (TGA/DSC data) .

Advanced: How can researchers reconcile discrepancies between theoretical and experimental spectroscopic data?

Methodological Answer:
Computational Validation :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level using Gaussian. Compare calculated NMR chemical shifts (with solvent corrections) to experimental data. Deviations >0.5 ppm may indicate conformational flexibility .
  • IR Frequency Matching : Simulate vibrational modes (e.g., C=O stretch at ~1680 cm⁻¹) and adjust for solvent effects (e.g., DMSO shifts to lower frequencies) .

Q. Experimental Adjustments :

  • Dynamic Effects : For broad NMR peaks (e.g., tert-butyl rotation), acquire variable-temperature NMR to slow motion and resolve splitting .

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